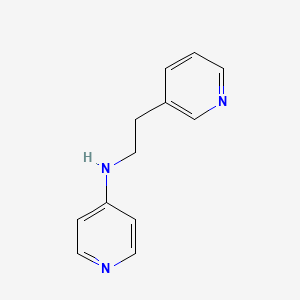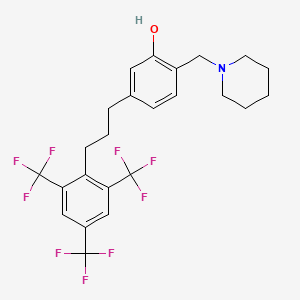
2-(Piperidin-1-ylmethyl)-5-(3-(2,4,6-tris(trifluoromethyl)phenyl)propyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Piperidin-1-ylmethyl)-5-(3-(2,4,6-tris(trifluoromethyl)phenyl)propyl)phenol is a complex organic compound known for its unique chemical structure and properties. This compound features a piperidine ring, a phenol group, and a trifluoromethyl-substituted phenyl group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-ylmethyl)-5-(3-(2,4,6-tris(trifluoromethyl)phenyl)propyl)phenol typically involves multiple steps, including the formation of the piperidine ring, the introduction of the phenol group, and the attachment of the trifluoromethyl-substituted phenyl group. Common synthetic routes may include:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Phenol Group: Phenol groups can be introduced via electrophilic aromatic substitution reactions.
Attachment of Trifluoromethyl-Substituted Phenyl Group: This step often involves the use of trifluoromethylation reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(Piperidin-1-ylmethyl)-5-(3-(2,4,6-tris(trifluoromethyl)phenyl)propyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: Reduction reactions can target the piperidine ring or the phenol group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenol or piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of the piperidine ring may produce secondary amines.
Aplicaciones Científicas De Investigación
2-(Piperidin-1-ylmethyl)-5-(3-(2,4,6-tris(trifluoromethyl)phenyl)propyl)phenol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Piperidin-1-ylmethyl)-5-(3-(2,4,6-tris(trifluoromethyl)phenyl)propyl)phenol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Piperidin-1-ylmethyl)-5-(3-(2,4,6-trifluoromethyl)phenyl)phenol
- 2-(Piperidin-1-ylmethyl)-5-(3-(2,4,6-trifluoromethyl)phenyl)propyl)aniline
Uniqueness
2-(Piperidin-1-ylmethyl)-5-(3-(2,4,6-tris(trifluoromethyl)phenyl)propyl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl-substituted phenyl group, in particular, enhances its stability and reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C24H24F9NO |
|---|---|
Peso molecular |
513.4 g/mol |
Nombre IUPAC |
2-(piperidin-1-ylmethyl)-5-[3-[2,4,6-tris(trifluoromethyl)phenyl]propyl]phenol |
InChI |
InChI=1S/C24H24F9NO/c25-22(26,27)17-12-19(23(28,29)30)18(20(13-17)24(31,32)33)6-4-5-15-7-8-16(21(35)11-15)14-34-9-2-1-3-10-34/h7-8,11-13,35H,1-6,9-10,14H2 |
Clave InChI |
WNTNGRSGBIGPBR-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CC2=C(C=C(C=C2)CCCC3=C(C=C(C=C3C(F)(F)F)C(F)(F)F)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


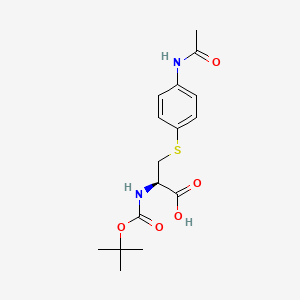
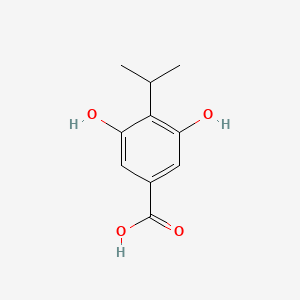
![4H-Furo[3,2-c]pyranyl Mupirocin Methyl Ester](/img/structure/B13853551.png)
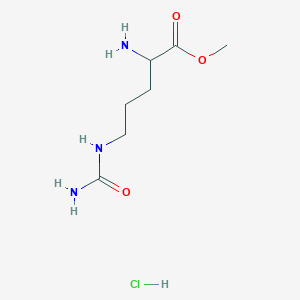
![2-[4-(Benzenesulfonyl)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13853564.png)
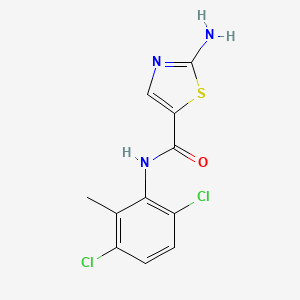

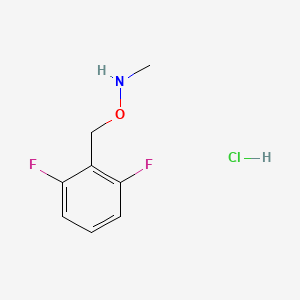

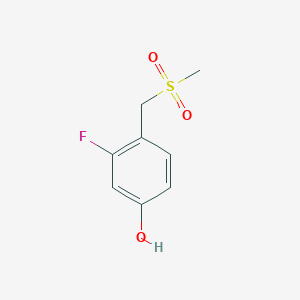
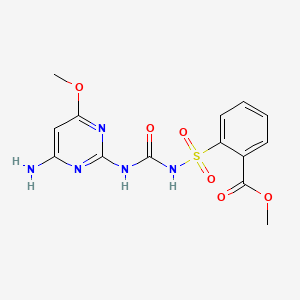
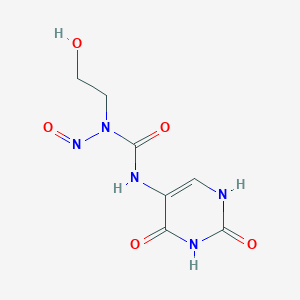
![(1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-O-[1-C-[4-chloro-3-[(4-ethoxyphenyll)methyl]phenyl]-D-glucopyranosyl]-D-glucitol](/img/structure/B13853620.png)
